An In-depth Technical Guide to 3-Bromo-4-chlorobenzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-4-chlorobenzonitrile: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-4-chlorobenzonitrile, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its core chemical properties, established synthesis protocols, reactivity, and critical applications, grounding all claims in authoritative data.
Core Molecular Identity and Structure
3-Bromo-4-chlorobenzonitrile is a di-halogenated aromatic nitrile. Its specific substitution pattern makes it a valuable and versatile building block in organic synthesis.
The structural arrangement of the substituents on the benzene ring is fundamental to its reactivity and utility.
Caption: Chemical Structure of 3-Bromo-4-chlorobenzonitrile.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-Bromo-4-chlorobenzonitrile | [5] |
| SMILES | C1=CC(=C(C=C1C#N)Br)Cl | [5][6] |
| InChI | InChI=1S/C7H3BrClN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | [5][6] |
| InChIKey | GTTSCQCUEKBTNZ-UHFFFAOYSA-N |[5][6] |
Physicochemical and Spectroscopic Profile
Understanding the physical properties of a compound is critical for its handling, storage, and application in experimental design.
Table 2: Physicochemical Properties
| Property | Value / Description | Source(s) |
|---|---|---|
| Appearance | White to off-white solid/powder | [6][7] |
| Boiling Point | 260.2 ± 20.0 °C (Predicted) | [6][8] |
| Density | 1.74 ± 0.1 g/cm³ (Predicted) | [6][8] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly sealed.[9][10] |[6][9][10][11] |
Spectroscopic Data
While raw spectra are instrument-dependent, the expected data provides a fingerprint for identity and purity confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three distinct protons on the benzene ring. Spectroscopic data, including ¹H NMR, are available for verification from suppliers and chemical databases.[12]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) cluster due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The expected M+H peak is at m/z 217.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) group, typically around 2220-2240 cm⁻¹. Additional peaks will be present for the aromatic C-H and C-C bonds.
Synthesis and Chemical Reactivity
Recommended Synthesis Protocol
The most direct and commonly cited method for synthesizing 3-Bromo-4-chlorobenzonitrile is through the electrophilic bromination of 4-chlorobenzonitrile.[1][8][13] The nitrile group is a meta-director and deactivating, while the chloro group is an ortho-, para-director and deactivating. The bromination occurs ortho to the chloro group.
Caption: Workflow for the Synthesis of 3-Bromo-4-chlorobenzonitrile.
Experimental Protocol: Bromination of 4-Chlorobenzonitrile [1][8][13]
-
Preparation: In a suitable reaction vessel equipped with a magnetic stirrer, add 4-chlorobenzonitrile (5 g, 36.3 mmol) to 100 mL of 70% sulfuric acid.[1][13]
-
Reagent Addition: While stirring the mixture, slowly add potassium bromate (6.5 g, 59.8 mmol) in portions over approximately 3 hours.[8] Causality Note: Slow addition is crucial to control the reaction rate and temperature, preventing over-bromination or side reactions.
-
Reaction: Continue to stir the reaction mixture at room temperature for an additional 4 hours after the addition is complete to ensure the reaction proceeds to completion.[1][8][13]
-
Isolation: Collect the resulting solid product by vacuum filtration.
-
Purification: Wash the solid with water to remove any remaining acid and inorganic salts.
-
Drying: Dry the purified white solid to obtain 3-Bromo-4-chlorobenzonitrile. The reported yield is approximately 70% with a purity of 98% as determined by GC analysis.[1][8]
Core Reactivity
The utility of 3-Bromo-4-chlorobenzonitrile stems from its multiple reactive sites, which can be addressed with high selectivity. This differential reactivity is a cornerstone of its application in multi-step synthesis.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[14] This allows for selective functionalization at the C3 position while leaving the chlorine atom at C4 intact for subsequent transformations. This is a highly valued attribute in medicinal chemistry for building molecular complexity.[14]
-
Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:
-
Hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride.[15]
-
Caption: Key Reactivity Pathways of 3-Bromo-4-chlorobenzonitrile.
Applications in Drug Discovery and Materials Science
3-Bromo-4-chlorobenzonitrile is primarily utilized as a pharmaceutical intermediate.[1][8] Its structure is a scaffold for building more complex molecules with desired biological activities.
-
Pharmaceutical Synthesis: It is a documented precursor for compounds designed for the treatment and/or prevention of hyperuricemia, as well as related conditions like gout, arthritis, or heart failure.[1][8] Specifically, it can be used to prepare molecules such as 2-(3-cyano-4-(4-cyanophenyl)phenyl)-4-methyl-1,3-selenazol-5-carboxylic acid.[1][8]
-
Medicinal Chemistry: The presence of multiple, differentially reactive halogen atoms makes it an ideal building block for creating libraries of compounds for drug screening.[14] This allows chemists to systematically and selectively modify different parts of the molecule to optimize for potency and selectivity.[16]
-
Agrochemicals and Materials Science: Like many halogenated nitriles, its derivatives can be explored for use in developing new pesticides and herbicides.[14] Furthermore, the structural motif is relevant in the synthesis of advanced materials where electronic or structural properties can be fine-tuned.[15]
Safety, Handling, and Disposal
Proper handling of 3-Bromo-4-chlorobenzonitrile is essential to ensure laboratory safety. The following guidelines are based on safety data for this and structurally similar compounds.
Table 3: Hazard Profile and GHS Classifications (Based on data for halogenated benzonitriles)
| Hazard Type | GHS Statement | Source(s) |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | [4][11] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [4][11] |
| Skin Irritation | H315: Causes skin irritation | [4][17] |
| Eye Irritation | H319: Causes serious eye irritation | [4][17] |
| Acute Toxicity, Inhaled | H332: Harmful if inhaled | [4] |
| Respiratory Irritation | H335: May cause respiratory irritation |[4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][11] Ensure that eyewash stations and safety showers are readily accessible.[10]
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[10][11]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique. Wear a lab coat or other protective clothing to prevent skin exposure.[10][11]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe dust.[10] Wash hands thoroughly after handling and before breaks.[11]
Storage
-
Keep the container tightly closed to prevent moisture ingress and contamination.[9][11][18]
-
Store away from incompatible materials such as strong oxidizing agents.[10][17]
Spills and Disposal
-
Spills: In case of a spill, evacuate the area.[18] Wear appropriate PPE. Avoid generating dust.[11][18] Sweep up the material and place it into a suitable, labeled container for disposal.[9][18] Do not allow the product to enter drains.[9][11]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.[11]
References
-
3-BROMO-4-CHLOROBENZONITRILE, CasNo.948549-53-9. LookChem. [Link]
-
3-Bromo-4-chlorobenzonitrile. Splendid Lab Pvt. Ltd. [Link]
-
4-Bromo-3-chlorobenzonitrile | C7H3BrClN | CID 16659395. PubChem. [Link]
-
3-Bromo-4-chlorobenzonitrile. Oakwood Chemical. [Link]
-
The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-Bromo-4-chlorobenzonitrile [CAS: 948549-53-9]. Ivy Fine Chemicals. [Link]
-
SAFETY DATA SHEET. Acros Organics. [Link]
-
3-bromo-4-chlorobenzonitrile (C7H3BrClN). PubChemLite. [Link]
-
3-Bromo-4-Chlorobenzinitrle. ChemBK. [Link]
Sources
- 1. 3-BROMO-4-CHLOROBENZONITRILE | 948549-53-9 [chemicalbook.com]
- 2. 948549-53-9|3-Bromo-4-chlorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-bromo-4-chlorobenzonitrile (C7H3BrClN) [pubchemlite.lcsb.uni.lu]
- 6. 3-BROMO-4-CHLOROBENZONITRILE CAS#: 948549-53-9 [m.chemicalbook.com]
- 7. 3-BROMO-4-CHLOROBENZONITRILE, CasNo.948549-53-9 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 8. chembk.com [chembk.com]
- 9. canbipharm.com [canbipharm.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. 3-BROMO-4-CHLOROBENZONITRILE(948549-53-9) 1H NMR [m.chemicalbook.com]
- 13. 3-BROMO-4-CHLOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 16. nbinno.com [nbinno.com]
- 17. fishersci.com [fishersci.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
